

Spectroscopic Analysis of 4-[(2R)-2-aminopropyl]phenol: A Technical Guide

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Compound of Interest

Compound Name: 4-[(2R)-2-aminopropyl]phenol

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This technical guide provides an in-depth overview of the spectroscopic analysis of **4-[(2R)-2-aminopropyl]phenol**, a chiral amine and a key metabolite of amphetamine.[1][2] Understanding its structural and chemical properties through spectroscopic techniques is crucial for its identification, characterization, and quantification in various research and development settings. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-[(2R)-2-aminopropyl]phenol** by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The proton NMR spectrum of **4-[(2R)-2-aminopropyl]phenol** is expected to show distinct signals corresponding to the aromatic protons, the protons of the propyl side chain, and the protons of the amine and hydroxyl groups. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the benzene ring.[3][4] The phenolic hydroxyl proton signal can vary in its chemical shift depending on solvent, concentration, and temperature, and may appear as a broad singlet.[5][6]



Table 1: Predicted ¹H NMR Chemical Shifts for 4-(2-aminopropyl)phenol

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (H-2, H-6)	6.9 - 7.2	Doublet	2H
Aromatic (H-3, H-5)	6.6 - 6.8	Doublet	2H
Methine (CH)	3.0 - 3.5	Multiplet	1H
Methylene (CH ₂)	2.5 - 2.9	Multiplet	2H
Methyl (CH₃)	1.0 - 1.3	Doublet	3H
Amine (NH ₂)	1.5 - 3.0	Broad Singlet	2H
Hydroxyl (OH)	4.0 - 8.0	Broad Singlet	1H

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the para-substituted benzene ring, four signals are expected for the aromatic carbons. The chemical shifts of the aliphatic carbons in the side chain will also be distinct.[7][8] [9][10]

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(2-aminopropyl)phenol

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C1 (C-OH)	154 - 158
C2, C6	128 - 132
C3, C5	114 - 118
C4 (C-CH ₂)	130 - 135
Methine (CH)	45 - 55
Methylene (CH ₂)	40 - 50
Methyl (CH₃)	20 - 25



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **4-[(2R)-2-aminopropyl]phenol** will be dominated by absorptions from the O-H and N-H stretching of the phenol and amine groups, respectively, as well as vibrations from the aromatic ring and the alkyl side chain.[11] The O-H stretching band is typically broad due to hydrogen bonding.[5][12]

Table 3: Characteristic IR Absorption Bands for 4-(2-aminopropyl)phenol

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3200 - 3600 (broad)	O-H Stretch	Phenol
3300 - 3500 (medium)	N-H Stretch	Primary Amine
3000 - 3100 (medium)	C-H Stretch	Aromatic
2850 - 2960 (medium)	C-H Stretch	Aliphatic
1580 - 1620 (strong)	C=C Stretch	Aromatic Ring
1450 - 1550 (strong)	C=C Stretch	Aromatic Ring
1175 - 1250 (strong)	C-O Stretch	Phenol
1000 - 1250 (medium)	C-N Stretch	Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For volatile and thermally stable compounds like **4-[(2R)-2-aminopropyl]phenol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique. The mass spectrum is expected to show a molecular ion peak ([M]+) and characteristic fragment ions.[13] Phenols often exhibit fragmentation through the loss of CO and HCO radicals.[5]

Table 4: Predicted m/z Values for Adducts of 4-(2-aminopropyl)phenol



Adduct	Predicted m/z
[M+H] ⁺	152.1070
[M+Na] ⁺	174.0889
[M-H] ⁻	150.0924
[M]+	151.0992

Experimental Protocols NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **4-[(2R)-2-aminopropyl]phenol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).
- Transfer the solution to a 5 mm NMR tube.
- For unambiguous identification of the O-H and N-H protons, a D₂O exchange experiment can be performed by adding a few drops of D₂O to the NMR tube and re-acquiring the ¹H spectrum.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.[14]
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on the sample concentration.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- 13C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence.



- Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
- Reference: TMS at 0.00 ppm or the solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **4-[(2R)-2-aminopropyl]phenol** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Transfer the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.[14]
- Scan Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment should be acquired before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization: Due to the polar nature of the amine and hydroxyl groups, derivatization is often employed to improve chromatographic peak shape and thermal stability.

- Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate, methanol).
- Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or pentafluoropropionic anhydride (PFPA)).



- Heat the mixture at 60-80°C for 15-30 minutes to ensure complete derivatization.
- Inject an aliquot of the derivatized sample into the GC-MS system.

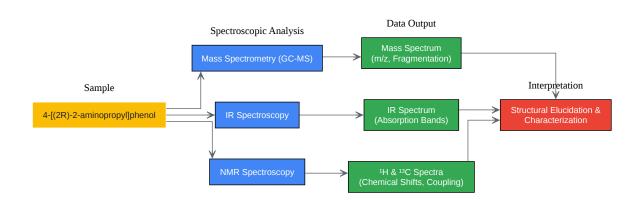
Instrumentation and Data Acquisition:

- Gas Chromatograph:
 - o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at 100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C and hold for 5-10 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- Mass Spectrometer:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-550.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of **4-[(2R)-2-aminopropyl]phenol**.





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Spectroscopic Analysis Workflow

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